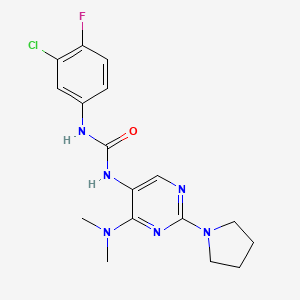

N-(4-methoxyphenyl)-3-pentanamidobenzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxyphenyl)-3-pentanamidobenzofuran-2-carboxamide, also known as MPBC, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPBC belongs to the family of benzofuran derivatives and has been found to possess several interesting properties that make it a valuable tool for researchers. In

Scientific Research Applications

Synthesis and Cytotoxic Activity

N-(4-methoxyphenyl)-3-pentanamidobenzofuran-2-carboxamide is involved in the synthesis of various compounds with potential cytotoxic activity. For example, derivatives like 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides were synthesized and showed in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Ashraf S. Hassan et al., 2014). This suggests its potential in the development of cancer treatment options.

Anti-Inflammatory and Analgesic Properties

Compounds derived from N-(4-methoxyphenyl)-3-pentanamidobenzofuran-2-carboxamide, such as (4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl) benzo[1,2-b: 5,4-b’] difuran-2-carboxamide, have been synthesized and identified to exhibit significant anti-inflammatory and analgesic activities (A. Abu‐Hashem et al., 2020). These properties suggest their use as cyclooxygenase-1/2 inhibitors, highlighting a potential pathway for developing new anti-inflammatory and pain management drugs.

Anthelmintic Properties

A simplified derivative of albendazole, based on N-(4-methoxyphenyl)pentanamide, demonstrated significant in vitro activity against Toxocara canis, a nematode parasite. This compound, while being less cytotoxic to human and animal cell lines compared to albendazole, maintained efficacy in affecting the viability of parasites in a concentration-dependent manner, suggesting its potential as a novel anthelmintic agent (Taís C. Silva et al., 2022).

Electro-optical Applications

N-(4-methoxyphenyl)-3-pentanamidobenzofuran-2-carboxamide derivatives have been explored for their electro-optical properties. For instance, aromatic polyamides and polyimides bearing pendent 3,6-dimethoxycarbazole units synthesized from a related monomer exhibited reversible electrochemical oxidation with strong color changes, indicating potential applications in electrochromic devices (S. Hsiao et al., 2015).

Selective Histone Deacetylase Inhibition

Compounds like N-Hydroxy-4-((5-(4-methoxybenzoyl)-1H-indol-1-yl)methyl)benzamide have shown potent selective inhibition against histone deacetylase 6 (HDAC6), influencing the phosphorylation and aggregation of tau proteins. This activity suggests potential therapeutic applications for Alzheimer's disease, offering a new avenue for treatment strategies (Hsueh-Yun Lee et al., 2018).

properties

IUPAC Name |

N-(4-methoxyphenyl)-3-(pentanoylamino)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4/c1-3-4-9-18(24)23-19-16-7-5-6-8-17(16)27-20(19)21(25)22-14-10-12-15(26-2)13-11-14/h5-8,10-13H,3-4,9H2,1-2H3,(H,22,25)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVKNUSSHWWIBDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxyphenyl)-3-pentanamidobenzofuran-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-5',8'-dimethoxy-3',4'-dihydro-1'H-spiro[imidazolidine-4,2'-naphthalene]-2,5-dione](/img/structure/B2991371.png)

![Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2991372.png)

![(Z)-ethyl 2-((4-chlorobenzoyl)imino)-1-(furan-2-ylmethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2991374.png)

![N-(2-bromophenyl)-2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetamide](/img/structure/B2991377.png)

![Ethyl 2-[(cyanoacetyl)amino]-5-methylthiophene-3-carboxylate](/img/structure/B2991378.png)

![[6-(Oxan-4-yloxy)pyridin-2-yl]methanamine](/img/structure/B2991379.png)

![2-Methyl-4-[4-(trifluoromethyl)piperidin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2991383.png)

![2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)phenyl]acetamide](/img/structure/B2991385.png)